1,2-Butadiene

描述

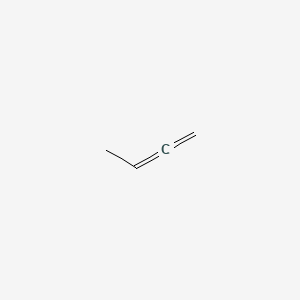

1,2-Butadiene is an organic compound with the molecular formula CH₂=C=CHCH₃. It is an isomer of 1,3-butadiene, a common monomer used in the production of synthetic rubber. This compound is a colorless, flammable gas and one of the simplest substituted allenes .

准备方法

Synthetic Routes and Reaction Conditions

1,2-Butadiene can be synthesized through various methods, including:

Dehydrohalogenation of 3-chlorobutene: This involves the elimination of hydrogen chloride from 3-chlorobutene under basic conditions.

Pyrolysis of 1,2-butanediol: This method involves heating 1,2-butanediol to high temperatures to induce the elimination of water, forming this compound.

Industrial Production Methods

Industrial production of this compound is typically achieved through the cracking of hydrocarbons . The C4-fraction obtained by cracking and separated by distillation consists of many compounds, predominantly 1,3-butadiene, isobutene, and 1-butene. This compound comprises less than 1% of this mixture and is partially purified by extraction with N-methylpyrrolidone .

化学反应分析

Addition of Hydrogen Bromide (HBr)

1,2-Butadiene undergoes 1,2- and 1,4-addition with HBr, governed by kinetic vs. thermodynamic control:

The reaction proceeds via a resonance-stabilized allylic carbocation intermediate. At low temperatures, the 1,2-product dominates due to faster formation (lower activation energy). At higher temperatures, reversibility allows the more stable 1,4-product to prevail .

Bromination (Br₂)

Addition of Br₂ to this compound involves bromonium ion intermediates and Sₙ2′-type mechanisms :

-

Step 1 : Formation of bromonium ion on the terminal double bond.

-

Step 2 : Nucleophilic attack by Br⁻ at C4, displacing Br via conjugated π-bond rearrangement (1,4-addition) .

Key data :

-

At 25°C, the 1,4-dibromo product constitutes >60% due to thermodynamic control .

-

The 1,2-product forms via direct attack at C2 but is less stable .

Reaction with 4-Tolyl Radical

Crossed molecular beam studies reveal that this compound reacts with 4-tolyl radicals (C₆H₄CH₃- ) via:

-

Radical addition to C1 or C3, forming a resonance-stabilized allylic radical.

-

Isomerization through van der Waals complexes.

-

Hydrogen elimination to yield 2-para-tolyl-1,3-butadiene (major product) .

Computational findings (G3(MP2,CC)//B3LYP):

S(³P) and S(¹D) Reactions

This compound reacts with ground-state sulfur atoms (S(³P)) and excited sulfur atoms (S(¹D)) to form thiirane derivatives:

| Reactant | Product | Rate Constant (298 K) | Activation Energy (Eₐ) |

|---|---|---|---|

| S(³P) + C₄H₆ | Methylthiirane | 6.4 × 10⁻¹¹ cm³/s | 1.4 kcal/mol |

| S(¹D) + C₄H₆ | Thiirene + H₂ | 1.2 × 10⁻¹⁰ cm³/s | <1 kcal/mol |

The reaction with S(¹D) proceeds via insertion into C-H bonds, while S(³P) favors addition to the π-system .

O(³P) Addition

The reaction O(³P) + this compound forms oxygenated products via:

-

Oxygen insertion into C-H bonds → cyclic epoxides.

-

Abstraction pathways yielding OH + C₄H₅ radicals.

Key computational results (CCSD(T)/aug-cc-pVTZ):

-

Primary pathway: Formation of 1,2-epoxybutene (ΔH = -82 kcal/mol) .

-

Competing channels include H abstraction (ΔH = -15 kcal/mol) .

Polymerization

This compound undergoes radical-initiated polymerization to form polybutadiene with mixed 1,2- and 1,4-linkages. Industrial processes typically use Ziegler-Natta catalysts for stereoregularity .

Thermodynamic Stability

The conjugated π-system confers stabilization energy:

科学研究应用

Chemical Properties and Production

1,2-Butadiene (C₄H₆) is a colorless gas with a distinctive odor. It is produced through the steam cracking of hydrocarbons, particularly from ethylene and propylene production processes. The compound is highly reactive due to its conjugated double bonds, making it a valuable building block in polymer chemistry.

Polymer Production

The primary application of this compound is in the synthesis of various polymers. Below is a summary of key polymers derived from this compound:

| Polymer | Description | Applications |

|---|---|---|

| Styrene-Butadiene Rubber (SBR) | A copolymer used extensively in tire manufacturing. | Tires, footwear, and automotive parts. |

| Acrylonitrile-Butadiene-Styrene (ABS) | A tough thermoplastic known for its impact resistance. | Automotive components, toys, and appliances. |

| Nitrile Butadiene Rubber (NBR) | Known for its oil resistance; widely used in seals and gaskets. | Hoses, fuel lines, and automotive parts. |

| Polybutadiene (PB) | A rubber with high resilience and low glass transition temperature. | Tires and rubber products. |

These polymers are synthesized through various methods including emulsion polymerization and solution polymerization.

Chemical Intermediates

This compound serves as an essential intermediate in the production of several important chemicals:

| Chemical | Production Process | Uses |

|---|---|---|

| Adiponitrile | Produced via hydrocyanation of this compound. | Precursor for nylon production. |

| Sulfolane | Derived from butadiene; used as a solvent. | Extraction processes in chemical industries. |

| Cycloalkanes | Formed through Diels-Alder reactions with butadiene. | Used in fuel and lubricant formulations. |

Case Study 1: SBR Production

In a study conducted by the American Chemistry Council, it was found that approximately 75% of the manufactured butadiene is utilized in producing Styrene-Butadiene Rubber (SBR). This rubber is integral to tire manufacturing due to its durability and performance characteristics under stress conditions .

Case Study 2: Environmental Impact Assessment

Research published in Science of the Total Environment evaluated the emissions of volatile organic compounds, including this compound, from various sources. The study highlighted significant health impacts associated with exposure to butadiene emissions, particularly concerning respiratory health in children .

Theoretical Studies on Reaction Dynamics

Recent theoretical studies have explored the reaction dynamics of this compound with atomic oxygen (O(3P)). These investigations provide insights into potential energy surfaces and reaction pathways that are critical for understanding combustion processes involving butadiene . Such studies can inform the development of more efficient catalytic processes.

作用机制

The mechanism of action of 1,2-butadiene involves its ability to undergo various chemical reactions due to the presence of conjugated double bonds. These reactions include:

1,2- and 1,4-addition reactions: These reactions involve the addition of reagents to the double bonds, forming new chemical bonds and products.

Cycloaddition reactions: This compound can participate in cycloaddition reactions, forming cyclic compounds.

相似化合物的比较

1,2-Butadiene is similar to other dienes such as 1,3-butadiene and isoprene. it has unique properties due to its structure:

1,3-Butadiene: This compound has conjugated double bonds, making it more stable and widely used in the production of synthetic rubber.

Isoprene: This compound is another diene used in the production of natural rubber and synthetic polymers.

This compound’s unique structure as a substituted allene gives it distinct reactivity and applications compared to these similar compounds.

生物活性

1,2-Butadiene, a colorless gas with a sweet odor, is primarily used in the production of synthetic rubber and plastics. Its biological activity is significant due to its potential health effects, particularly as a carcinogen. This article delves into the biological activity of this compound, highlighting its toxicological profile, mechanisms of action, and relevant case studies.

This compound is an unsaturated hydrocarbon that can undergo metabolic activation in the body. It is converted by cytochrome P450 enzymes into several reactive metabolites, including monoepoxide and diepoxide forms. The diepoxide metabolite (1,2:3,4-diepoxybutane) is particularly mutagenic due to its ability to alkylate DNA bases, leading to mutations and potentially cancerous transformations .

Carcinogenicity

The carcinogenic potential of this compound has been extensively studied in both human populations and animal models. Epidemiological studies have shown a positive correlation between exposure to this compound and increased incidences of lymphohaematopoietic cancers such as leukemia. Notably:

- A cohort study indicated an increased risk of lymphosarcoma and reticulosarcoma among workers in butadiene manufacturing .

- Long-term workers exposed to high levels of butadiene exhibited significantly elevated mortality rates from leukemia (standardized mortality ratio = 1.8) compared to the general population .

Animal Studies

Animal studies have corroborated the findings from human studies. Inhalation experiments with B6C3F1 mice and Sprague-Dawley rats demonstrated that exposure to this compound led to the development of tumors in various tissues:

| Species | Tumor Types Observed | Exposure Levels (ppm) |

|---|---|---|

| B6C3F1 Mice | Hemangiosarcoma, lung tumors | 625 - 8,000 |

| Sprague-Dawley Rats | Tumors in pancreas, liver, mammary gland | Up to 8,000 |

These results indicate that both species are susceptible to the carcinogenic effects of this compound; however, B6C3F1 mice appear more sensitive due to higher levels of reactive metabolite formation .

Toxicological Profile

The toxicological profile of this compound reveals various health effects associated with exposure:

- Acute Effects : Eye irritation and respiratory distress have been reported in individuals exposed to high concentrations (up to 4,000 ppm) for several hours .

- Chronic Effects : Long-term exposure has been linked to significant health issues including:

Case Studies

Several case studies highlight the impact of occupational exposure on health outcomes:

- Study on Synthetic Rubber Workers : A cohort study followed workers from six North American plants from 1943 to 2009. The study found a statistically significant increase in leukemia deaths correlating with cumulative butadiene exposure .

- Mortality Study : An analysis revealed an adjusted relative risk (RR) for all leukemia types rising with increased butadiene exposure. The highest exposure quartile showed an RR of 2.53 for leukemia deaths .

常见问题

Basic Research Questions

Q. How can researchers accurately differentiate between 1,2-butadiene and its isomers (e.g., 1,3-butadiene) in experimental settings?

- Methodological Answer : Use spectroscopic techniques such as NMR to identify distinct chemical shifts from the conjugated vs. cumulated double bonds. Computational tools like quantum chemical calculations (e.g., DFT) can predict vibrational frequencies (IR/Raman) or electronic transitions (UV-Vis). The SMILES string (

CC=C=C) and InChIKey (QNRMTGGDHLBXQZ-UHFFFAOYSA-N) provided in structural data files (SDF/MOL) are critical for software-based verification .

Q. What methodological approaches are recommended for synthesizing high-purity this compound in laboratory conditions?

- Methodological Answer : Purification via fractional distillation under inert atmospheres (to prevent polymerization) and use of inhibitors like tert-butylcatechol (TBC) to suppress peroxide formation. Monitor inhibitor depletion using ASTM D 1157 for TBC quantification and ensure oxygen-free storage to minimize degradation .

Q. How do temperature and reaction conditions influence kinetic vs. thermodynamic control in addition reactions of this compound?

- Methodological Answer : At low temperatures (<0°C), protonation of this compound favors the 1,2-addition product (kinetically controlled carbocation). At higher temperatures (>40°C), thermodynamic control shifts products toward the 1,4-addition pathway due to stabilization of the more substituted alkene. Experimental validation requires GC-MS or HPLC to quantify product ratios under varying conditions .

Advanced Research Questions

Q. What computational models are validated for simulating the pyrolysis mechanisms of this compound, and how do they account for isomerization pathways?

- Methodological Answer : Kinetic models (e.g., Rice-Ramsperger-Kassel-Marcus theory) must include isomerization reactions between this compound and 1,3-butadiene, as demonstrated in shock tube studies. Density functional theory (DFT) calculations can predict transition states and activation energies for isomerization. Experimental validation involves time-resolved mass spectrometry to track intermediate species .

Q. How should researchers address contradictions in reported reaction rates or product distributions for this compound across experimental studies?

- Methodological Answer : Discrepancies often arise from unaccounted isomerization during experiments. Rigorous control of reaction time, temperature, and analytical methods (e.g., in situ FTIR for real-time monitoring) is essential. Cross-validate data using multiple techniques (e.g., shock tube experiments combined with quantum mechanics/molecular mechanics (QM/MM) simulations) .

Q. What safety protocols are critical when handling this compound in research laboratories, particularly regarding peroxide formation?

- Methodological Answer : Store samples in opaque, airtight containers with TBC inhibitors and monitor peroxide levels using iodometric titration. Avoid exposure to light or heat, and conduct regular oxygen level checks in vapor spaces. For disposal, neutralize peroxides with reducing agents (e.g., ferrous sulfate) before incineration .

Q. What analytical techniques are most effective for characterizing the metabolic byproducts of this compound in toxicological studies?

- Methodological Answer : Use LC-MS/MS to detect metabolites like 1,2-epoxybutene and diepoxybutane. In vitro microsomal assays (rat/human liver microsomes) combined with isotopically labeled standards (e.g., ¹³C-1,2-butadiene) improve quantification accuracy. Validate findings with in vivo biomarker analyses (e.g., hemoglobin adducts via GC-ECD) .

属性

InChI |

InChI=1S/C4H6/c1-3-4-2/h4H,1H2,2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRMTGGDHLBXQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26160-98-5 | |

| Record name | 1,2-Butadiene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26160-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5027225 | |

| Record name | 1,2-Butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

54.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas or Vapor; Liquid, Volatile, colorless liquid or vapor; A gas at 25 deg C; [HSDB] | |

| Record name | 1,2-Butadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Butadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2738 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

10.9 °C | |

| Record name | 1,2-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insol in water; very sol in benzene; miscible in alcohol and ether | |

| Record name | 1,2-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.676 @ 0 °C/4 °C | |

| Record name | 1,2-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

1.9 (Air= 1) | |

| Record name | 1,2-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1260 mm Hg @ 25 °C | |

| Record name | 1,2-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Volatile, clear, colorless liquid or vapor. | |

CAS No. |

590-19-2 | |

| Record name | 1,2-Butadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Butadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Butadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buta-1,2-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BUTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AZI943A8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-136.2 °C | |

| Record name | 1,2-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。